molecular formula C10H12BrFO2 B13980416 2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene

2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene

Cat. No.: B13980416
M. Wt: 263.10 g/mol
InChI Key: TZEFQZGDOZCMCQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene is an organic compound with the molecular formula C10H12BrFO2. It is a derivative of benzene, featuring bromine and fluorine atoms along with a methoxypropoxy group. This compound is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactant that undergoes various transformations. In biological systems, it may interact with specific molecular targets and pathways, influencing biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-1-(3-methoxypropoxy)benzene is unique due to the presence of the methoxypropoxy group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12BrFO2

Molecular Weight

263.10 g/mol

IUPAC Name

2-bromo-4-fluoro-1-(3-methoxypropoxy)benzene

InChI

InChI=1S/C10H12BrFO2/c1-13-5-2-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,2,5-6H2,1H3

InChI Key

TZEFQZGDOZCMCQ-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=C(C=C(C=C1)F)Br

Origin of Product

United States

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